SC-1

Übersicht

Beschreibung

Die Verbindung „SC-1“ ist eine Reinigungslösung, die in der Halbleiterindustrie weit verbreitet ist. Sie ist bekannt für ihre Wirksamkeit bei der Entfernung organischer Verunreinigungen und Partikel von Siliziumwafern. Die Lösung besteht typischerweise aus einer Mischung aus Ammoniakwasser, Wasserstoffperoxid und Wasser. Diese Kombination bietet sowohl solvatisierende als auch oxidierende Wirkungen, wodurch sie für Reinigungszwecke hocheffizient ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound beinhaltet das Mischen spezifischer Verhältnisse von Ammoniakwasser, Wasserstoffperoxid und Wasser. Das allgemeine Rezept für this compound lautet wie folgt:

- 5 Teile Wasser (H2O)

- 1 Teil 27%iges Ammoniakwasser (NH4OH)

- 1 Teil 30%iges Wasserstoffperoxid (H2O2)

Die Lösung wird hergestellt, indem zuerst Wasser in einen Behälter gegeben wird, gefolgt von Ammoniakwasser, und dann die Mischung auf etwa 70°C erhitzt wird. Sobald die gewünschte Temperatur erreicht ist, wird Wasserstoffperoxid hinzugefügt, wodurch die Lösung stark zu schäumen beginnt, was darauf hindeutet, dass sie gebrauchsfertig ist .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound in großen Mengen mit automatisierten Systemen hergestellt, die für präzises Mischen und Temperaturregelung sorgen. Die Lösung wird typischerweise in Behältern aus Edelstahl oder Kunststoff hergestellt, um Kontamination zu vermeiden und die Sicherheit zu gewährleisten. Der Produktionsprozess beinhaltet eine kontinuierliche Überwachung der Temperatur und Konzentration, um die Wirksamkeit der Reinigungslösung zu erhalten.

Wissenschaftliche Forschungsanwendungen

SC-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen sind:

Halbleiterindustrie: This compound wird in großem Umfang für die Reinigung von Siliziumwafern bei der Herstellung von integrierten Schaltkreisen und anderen Halbleiterbauelementen verwendet.

Oberflächenvorbereitung: Die Lösung wird verwendet, um Oberflächen für verschiedene analytische Techniken vorzubereiten, wie z. B. Rasterelektronenmikroskopie und Rasterkraftmikroskopie.

Biomedizinische Forschung: this compound wird bei der Vorbereitung biologischer Proben für die Bildgebung und Analyse eingesetzt, um sicherzustellen, dass Verunreinigungen entfernt werden, die die Ergebnisse beeinträchtigen könnten.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet sowohl chemische als auch physikalische Prozesse. Das Ammoniakwasser in der Lösung wirkt als Lösungsmittel und zersetzt organische Rückstände auf der Waferoberfläche. Gleichzeitig dient Wasserstoffperoxid als Oxidationsmittel und zersetzt organische Verunreinigungen weiter in einfachere Verbindungen. Die kombinierte Wirkung dieser Reagenzien führt zur effizienten Entfernung von Partikeln und Rückständen von Siliziumwafern.

Wirkmechanismus

Target of Action

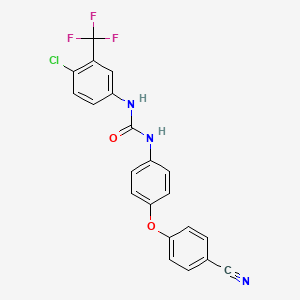

SC-1, also known as Stat3-IN-7 or 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea, primarily targets the STAT3 protein . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound interacts with its target, STAT3, by inhibiting its phosphorylation . This inhibition is achieved through a mechanism involving SHP-1, a protein tyrosine phosphatase. This compound induces cell apoptosis through SHP-1 dependent STAT3 inactivation . This means that this compound can prevent the activation of STAT3, thereby controlling the transcription of genes that STAT3 regulates.

Biochemical Pathways

By inhibiting STAT3, this compound could potentially affect these processes .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cells through the inactivation of STAT3 . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inducing apoptosis, this compound could potentially control the proliferation of cells, which is particularly relevant in the context of cancer where uncontrolled cell growth is a key issue.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of SC-1 involves mixing specific ratios of ammonium hydroxide, hydrogen peroxide, and water. The general recipe for this compound is as follows:

- 5 parts water (H2O)

- 1 part 27% ammonium hydroxide (NH4OH)

- 1 part 30% hydrogen peroxide (H2O2)

The solution is prepared by first adding water to a container, followed by ammonium hydroxide, and then heating the mixture to approximately 70°C. Once the desired temperature is reached, hydrogen peroxide is added, causing the solution to bubble vigorously, indicating it is ready for use .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated systems that ensure precise mixing and temperature control. The solution is typically prepared in stainless steel or plastic containers to prevent contamination and ensure safety. The production process involves continuous monitoring of temperature and concentration to maintain the effectiveness of the cleaning solution.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SC-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Das Wasserstoffperoxid in this compound wirkt als starkes Oxidationsmittel und zersetzt organische Verunreinigungen auf Siliziumwafern.

Solvatisierung: Ammoniakwasser hilft, organische Rückstände zu lösen, wodurch die Reinigungseffizienz der Lösung erhöht wird.

Häufige Reagenzien und Bedingungen

Die wichtigsten Reagenzien in this compound sind Ammoniakwasser und Wasserstoffperoxid. Die Lösung wird typischerweise bei erhöhten Temperaturen (um 70°C) verwendet, um die Reinigungseffizienz zu maximieren. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung eines bestimmten Verhältnisses der Reagenzien und die Sicherstellung, dass die Lösung innerhalb eines bestimmten Zeitrahmens verwendet wird, um einen Abbau zu vermeiden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die während des Reinigungsprozesses mit this compound gebildet werden, sind Wasser, Sauerstoff und gelöste organische Rückstände. Die Oxidation organischer Verunreinigungen führt zu ihrem Abbau in einfachere Verbindungen, die dann von der Waferoberfläche entfernt werden.

Vergleich Mit ähnlichen Verbindungen

SC-1 wird oft mit anderen Reinigungslösungen verglichen, die in der Halbleiterindustrie verwendet werden, wie z. B. SC-2 und Piranhalösung. Während this compound hauptsächlich zur Entfernung organischer Verunreinigungen verwendet wird, wird SC-2 (eine Mischung aus Wasserstoffperoxid und Salzsäure) zur Entfernung metallischer Verunreinigungen verwendet. Piranhalösung, die aus Schwefelsäure und Wasserstoffperoxid besteht, ist ein weiteres starkes Reinigungsmittel, das zur Entfernung organischer Rückstände verwendet wird.

Ähnliche Verbindungen

SC-2: Wird zur Entfernung metallischer Verunreinigungen von Siliziumwafern verwendet.

Piranhalösung: Eine Mischung aus Schwefelsäure und Wasserstoffperoxid, die zur Reinigung organischer Rückstände verwendet wird.

Buffered Oxide Etch (BOE): Eine Lösung, die zum Ätzen von Siliziumdioxidschichten auf Wafern verwendet wird.

This compound ist einzigartig in seiner Fähigkeit, sowohl solvatisierende als auch oxidierende Wirkungen zu kombinieren, wodurch es für Reinigungszwecke in der Halbleiterindustrie hocheffektiv ist.

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(4-cyanophenoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF3N3O2/c22-19-10-5-15(11-18(19)21(23,24)25)28-20(29)27-14-3-8-17(9-4-14)30-16-6-1-13(12-26)2-7-16/h1-11H,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPZDXDXIQZKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313019-65-6 | |

| Record name | 1313019-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary molecular target of SC-1?

A1: this compound primarily targets Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers, including breast cancer. [, , ]

Q2: How does this compound interact with STAT3?

A2: this compound inhibits the phosphorylation of STAT3 at tyrosine 705. This inhibition disrupts STAT3 dimerization and its translocation to the nucleus, effectively preventing the transcription of STAT3-driven genes. []

Q3: What are the downstream effects of this compound-mediated STAT3 inhibition?

A3: this compound-mediated STAT3 inhibition leads to:

- Downregulation of STAT3 target genes: This includes genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis inhibition (e.g., survivin, Mcl-1). [, , ]

- Induction of apoptosis: this compound promotes apoptosis in various cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

Q4: Does this compound affect other signaling pathways?

A4: While this compound primarily targets STAT3, research suggests it may also influence Src homology-2 containing protein tyrosine phosphatase-1 (SHP-1) activity. This compound was found to enhance SHP-1 activity, which contributes to STAT3 dephosphorylation. [, ]

Q5: What is known about the structure of this compound?

A5: this compound is a sorafenib derivative specifically designed to lack sorafenib's kinase inhibitory activity. While its exact structure hasn't been explicitly detailed in the provided abstracts, it's described as structurally similar to sorafenib. [, ]

Q6: Is there information available on this compound's material compatibility, stability, or catalytic properties?

A6: The provided abstracts primarily focus on this compound's biological activity and mechanism of action in various cancer models. They don't offer information about its material compatibility, stability outside biological contexts, or any catalytic properties. Further research is needed to explore these aspects.

Q7: Are there any computational studies or established SAR data for this compound? What about its stability and formulation?

A7: The abstracts don't provide details on computational chemistry studies, quantitative SAR data, or specific formulation strategies for this compound. These are areas that could benefit from further investigation.

Q8: Are there specific SHE regulations related to this compound?

A8: As this compound is primarily researched in a laboratory setting and not yet approved for widespread use, specific SHE regulations beyond standard laboratory safety protocols wouldn't be publicly available at this stage.

Q9: What is known about this compound's pharmacokinetic profile?

A9: The provided research primarily focuses on in vitro and xenograft models. Detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME), haven't been explicitly described in these abstracts.

Q10: What evidence supports this compound's efficacy in preclinical models?

A10: Several lines of evidence suggest this compound's potential efficacy:

- In vitro studies: this compound effectively induces apoptosis in several cancer cell lines, including breast cancer, non-small cell lung cancer, and canine mammary tumor cells. [, , , , , ]

- Xenograft models: this compound administration significantly reduced tumor growth in mouse models of breast cancer, supporting its in vivo antitumor activity. [, ]

Q11: Have there been any clinical trials conducted with this compound?

A11: While the abstracts mention this compound's use in a Phase II clinical trial for gastric carcinoma, they don't elaborate on the trial's design or outcomes. [] More information is needed to assess its clinical efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethanesulfonyl)-N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide](/img/structure/B2557993.png)

![4-{[(7S)-7-(ACETYLAMINO)-1,2,3-TRIMETHOXY-9-OXO-5,6,7,9-TETRAHYDROBENZO[A]HEPTALEN-10-YL]AMINO}BUTANOIC ACID](/img/structure/B2557994.png)

![2-[(9-methyl-9H-purin-6-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2557996.png)

![3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B2557997.png)

![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)

![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2558005.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)